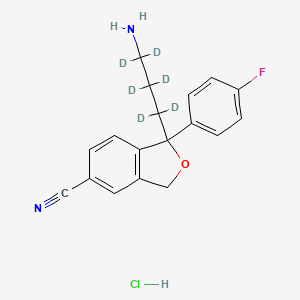

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol, hereafter referred to as 4S-DCP-1-O-TES-1-N, is a novel synthetic compound with a wide array of applications. It is a derivative of the naturally occurring compound naphthol, and has been used in various scientific research applications. 4S-DCP-1-O-TES-1-N is a versatile compound that has been used in a variety of biological, biochemical, and physiological studies.

Scientific Research Applications

Lewis Acid-Catalyzed Reactions

The compound plays a significant role in Lewis acid-catalyzed reactions, particularly in the functionalization of naphthalene derivatives. The Lewis acid-catalyzed ring-opening functionalizations of 1,4-epoxy-1,4-dihydronaphthalenes are notable, as these reactions allow for carbon-carbon and carbon-nitrogen bond formations. Such processes yield unique and multifunctionalized naphthalene derivatives, highlighting the compound's utility in regioselective functionalization methods (Sawama et al., 2013).

Condensation Reactions

Condensation reactions of naphthol derivatives with o-dichlorobenzene in the presence of aluminum halides have been studied, underscoring the compound's significance in the synthesis of valuable intermediates for pharmaceutical applications. These reactions demonstrate the compound's potential in the creation of dichlorophenyl tetralones, contributing to the field of pharmacochemical research (Koltunov et al., 2012).

Synthesis of Sertraline Intermediate Analog

The synthesis and X-ray crystal structure analysis of a sertraline key intermediate analog further exemplify the compound's applicability in synthetic chemistry. Such studies are crucial for understanding the structural basis of bioactive compounds, facilitating the development of pharmaceuticals (Kavitha et al., 2006).

Electrochromic Polymer Development

The compound's derivatives are also instrumental in the development of electrochromic polymers. For instance, polymers based on poly(3,4-propylenedioxyselenophene) with naphthalenylmethyl appendages exhibit significant optical contrast ratios, indicating their potential in electrochromic applications (Karabay et al., 2015).

Synthesis of Heat Resistant Epoxy Resins

In the realm of materials science, the compound is crucial for the synthesis of novel, heat-resistant epoxy resins. By integrating imide and naphthyl groups, these resins exhibit superior thermal stability and mechanical properties, highlighting the compound's importance in the development of advanced materials (Ren et al., 2008).

properties

IUPAC Name |

[(3S)-3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNMUXYKKYGKEC-YTXWROIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC12C(O1)C[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661915 |

Source

|

| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol | |

CAS RN |

1217528-57-8 |

Source

|

| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)